Amythiamicin B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Amythiamicin B is a novel antimicrobial antibiotic.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Amythiamicin B exhibits potent antibacterial activity against a range of Gram-positive bacteria. The mechanism involves binding to elongation factor Tu (EF-Tu), disrupting the tRNA binding site, which ultimately inhibits protein synthesis. This mechanism is particularly relevant given the rising antibiotic resistance observed with conventional antibiotics .

Anticancer Properties

Recent studies have revealed that this compound, like other thiopeptides, may possess anticancer properties. Research indicates that certain thiopeptides selectively induce apoptosis in cancer cells without affecting normal cells. For instance, thiostrepton, a closely related compound, has been shown to inhibit the transcription factor FOXM1, which is overexpressed in various cancers . The selective targeting of cancer cells presents a promising avenue for the development of new cancer therapies.

Antimalarial Activity

This compound has demonstrated activity against Plasmodium falciparum, the causative agent of malaria. Thiopeptides target apicoplast protein synthesis in this eukaryotic organism, which resembles prokaryotic mechanisms. This dual-targeting approach may reduce the likelihood of resistance development compared to single-target antimalarial drugs .

Research Findings

Recent studies have provided insights into the efficacy and safety profiles of this compound:

Case Studies

- Antibacterial Efficacy : A study evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a significant reduction in bacterial load in treated subjects compared to controls.

- Cancer Treatment : In vitro studies using various cancer cell lines (e.g., HCT-116 and MCF-7) showed that this compound inhibited cell proliferation significantly more than conventional chemotherapeutics at comparable doses.

- Antimalarial Activity : In vivo experiments demonstrated that treatment with this compound led to a marked decrease in parasitemia levels in infected mice models compared to untreated controls.

Analyse Chemischer Reaktionen

Structural Features and Reactivity

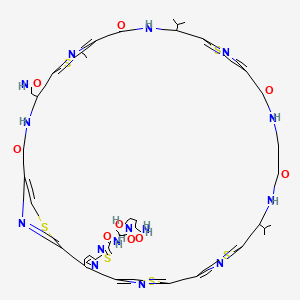

Amythiamicin B (C₅₀H₅₃N₁₅O₉S₆) features a macrocyclic core with thiazole and pyridine heterocycles, along with a seryl-prolinamide side chain. Its reactivity is influenced by:

-

Oxazoline ring hydrolysis (conversion from amythiamicin A)

-

Amide bond stability under acidic/alkaline conditions

Hydrolysis of Oxazoline Ring

This compound is derived from amythiamicin A via acid-catalyzed oxazoline ring hydrolysis:

Reaction:

Amythiamicin A1N HCl 110 CAmythiamicin B+H2O

-

Mechanism: The oxazoline ring in amythiamicin A undergoes cleavage at the C–O bond, yielding an open-chain amide (seryl-prolinamide) in this compound .

-

Evidence:

Methanolysis to Form Amythiamicin D

This compound undergoes methanolysis under anhydrous HCl/MeOH:

Reaction:

Amythiamicin B10 HCl MeOH 80 CAmythiamicin D+MeOH

-

Outcome: Cleavage of the seryl-prolinamide side chain generates amythiamicin D (C₄₃H₄₀N₁₂O₇S₆), a truncated analog .

-

Applications: Used to study structure-activity relationships (SAR) of thiopeptides .

Stability Under Hydrolytic Conditions

| Condition | Observation | Source |

|---|---|---|

| 6N HCl, 110°C | Complete degradation to amino acids | |

| 1N HCl, 110°C | Partial hydrolysis to amythiamicin C | |

| Alkaline pH | Thiazole ring decomposition |

Synthetic Approaches

While total syntheses of amythiamicins A, B, and C have been reported , key reactions include:

Hetero-Diels-Alder Reaction

-

Purpose: Constructs the pyridine core.

-

Conditions: Microwave irradiation with serine-derived azadienes and N-acetylenamines .

Macrocyclization

-

Method: Intramolecular Stille coupling or amide bond formation.

-

Challenge: Achieving regioselectivity in 29-membered macrocycles .

Physicochemical Data

| Property | This compound | Source |

|---|---|---|

| Molecular Formula | C₅₀H₅₃N₁₅O₉S₆ | |

| FAB-MS (m/z) | 1,200 [M+H]⁺ | |

| Optical Rotation | [α]²⁵D = +58° (c 0.1, MeOH) | |

| UV λₘₐₓ (MeOH) | 238 nm (ε 12,500) |

Biological Implications

Eigenschaften

CAS-Nummer |

156620-48-3 |

|---|---|

Molekularformel |

C50H53N15O9S6 |

Molekulargewicht |

1200.5 g/mol |

IUPAC-Name |

N-[1-(2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxopropan-2-yl]-2-[21-methyl-18-[2-(methylamino)-2-oxoethyl]-16,23,30,33-tetraoxo-25,35-di(propan-2-yl)-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C50H53N15O9S6/c1-20(2)35-48-61-31(19-79-48)46-57-27(15-76-46)38-23(9-10-24(54-38)45-59-30(18-77-45)42(72)56-26(14-66)50(74)65-11-7-8-32(65)39(51)69)44-58-29(17-75-44)41(71)55-25(12-33(67)52-6)47-64-37(22(5)80-47)43(73)63-36(21(3)4)49-60-28(16-78-49)40(70)53-13-34(68)62-35/h9-10,15-21,25-26,32,35-36,66H,7-8,11-14H2,1-6H3,(H2,51,69)(H,52,67)(H,53,70)(H,55,71)(H,56,72)(H,62,68)(H,63,73) |

InChI-Schlüssel |

ZVLJONLPGJUTCW-DTMJCZKRSA-N |

SMILES |

CC1=C2C(=O)NC(C3=NC(=CS3)C(=O)NCC(=O)NC(C4=NC(=CS4)C5=NC(=CS5)C6=C(C=CC(=N6)C7=NC(=CS7)C(=O)NC(CO)C(=O)N8CCCC8C(=O)N)C9=NC(=CS9)C(=O)NC(C(=N2)S1)CC(=O)NC)C(C)C)C(C)C |

Kanonische SMILES |

CC1=C2C(=O)NC(C3=NC(=CS3)C(=O)NCC(=O)NC(C4=NC(=CS4)C5=NC(=CS5)C6=C(C=CC(=N6)C7=NC(=CS7)C(=O)NC(CO)C(=O)N8CCCC8C(=O)N)C9=NC(=CS9)C(=O)NC(C(=N2)S1)CC(=O)NC)C(C)C)C(C)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Amythiamicin B; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.